3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
Brand Name: Vulcanchem
CAS No.: 883086-81-5
VCID: VC5382723
InChI: InChI=1S/C21H21N3O6/c1-11-9-15(25)18(20(27)22(11)3)17(13-5-7-14(8-6-13)24(29)30)19-16(26)10-12(2)23(4)21(19)28/h5-10,17,25-26H,1-4H3
SMILES: CC1=CC(=C(C(=O)N1C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O
Molecular Formula: C21H21N3O6
Molecular Weight: 411.414

3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

CAS No.: 883086-81-5

Cat. No.: VC5382723

Molecular Formula: C21H21N3O6

Molecular Weight: 411.414

* For research use only. Not for human or veterinary use.

3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) - 883086-81-5

Specification

CAS No. 883086-81-5
Molecular Formula C21H21N3O6
Molecular Weight 411.414
IUPAC Name 4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(4-nitrophenyl)methyl]-1,6-dimethylpyridin-2-one
Standard InChI InChI=1S/C21H21N3O6/c1-11-9-15(25)18(20(27)22(11)3)17(13-5-7-14(8-6-13)24(29)30)19-16(26)10-12(2)23(4)21(19)28/h5-10,17,25-26H,1-4H3
Standard InChI Key CZPQACAWHSVQNT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=O)N1C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O

Introduction

Chemical Identity and Structural Features

3,3'-((4-Nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) (CAS No. 883086-81-5) is a bis-pyridinone derivative with a central 4-nitrophenylmethylene bridge. Its molecular formula is C<sub>21</sub>H<sub>21</sub>N<sub>3</sub>O<sub>6</sub>, and it has a molecular weight of 411.414 g/mol. The IUPAC name reflects two 4-hydroxy-1,6-dimethylpyridin-2(1H)-one units symmetrically linked via a methylene group attached to a para-nitrophenyl ring. Key structural features include:

  • Pyridinone rings: Each contains a lactam (2-pyridone) moiety with hydroxyl (-OH) and methyl (-CH<sub>3</sub>) substituents at positions 4, 1, and 6.

  • Methylene bridge: Connects the two pyridinone units through a central carbon atom.

  • 4-Nitrophenyl group: Introduces electron-withdrawing nitro (-NO<sub>2</sub>) functionality, influencing electronic properties and reactivity .

The compound’s SMILES string is CC1=CC(=C(C(=O)N1C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O, and its InChIKey is CZPQACAWHSVQNT-UHFFFAOYSA-N.

Synthesis and Reaction Pathways

General Synthetic Strategy

The compound is synthesized via a Knoevenagel condensation between 4-nitrobenzaldehyde and two equivalents of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under reflux in ethanol (Figure 1) . This method parallels the synthesis of structurally related bis-coumarins :

  • Activation: The aldehyde reacts with the active methylene group of the pyridinone.

  • Condensation: Formation of a conjugated enone intermediate.

  • Cyclization: Intramolecular lactam stabilization yields the final product.

Reaction Conditions:

  • Solvent: Ethanol or dichloromethane.

  • Catalyst: Acidic (e.g., p-toluenesulfonic acid) or basic (e.g., piperidine) conditions.

  • Temperature: Reflux (70–80°C).

  • Yield: ~60–80% after recrystallization .

Key Spectral Data

  • <sup>1</sup>H NMR: Signals for methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 7.5–8.2 ppm), and hydroxyl protons (δ 10–12 ppm) .

  • IR: Bands for lactam C=O (~1650 cm<sup>−1</sup>), -OH (~3300 cm<sup>−1</sup>), and NO<sub>2</sub> (~1520 cm<sup>−1</sup>) .

  • MS: Molecular ion peak at m/z 411.4 (M<sup>+</sup>).

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight411.414 g/mol
SolubilityPoor in water; soluble in DMSO, DMF, ethanol
Melting PointNot reported (decomposes above 250°C)
LogP~2.1 (predicted)
Hydrogen Bond Donors2 (hydroxyl groups)
Hydrogen Bond Acceptors6 (lactam, nitro, hydroxyl)

The nitro group enhances electrophilicity, making the compound prone to nucleophilic substitution or reduction reactions .

CompoundActivity (IC<sub>50</sub>)TargetSource
3-Phenylthiourea-pyridinone9.77 µMα-Glucosidase
Bis-coumarin derivative12.94 µMα-Glucosidase
CIQ (GluN2C/D modulator)300 nMNMDA receptors

Future Directions

  • Biological Screening: Prioritize assays for antimicrobial, antidiabetic, and neuroprotective activity.

  • Structural Optimization: Modify the nitro group to improve solubility (e.g., reduce LogP via polar substituents) .

  • Mechanistic Studies: Investigate interactions with enzymes (e.g., α-glucosidase) via molecular docking .

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